3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline

Description

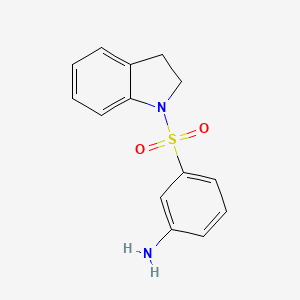

3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is a sulfonamide derivative featuring a 2,3-dihydroindole moiety linked via a sulfonyl group to a meta-substituted aniline ring.

Properties

CAS No. |

91619-40-8 |

|---|---|

Molecular Formula |

C14H14N2O2S |

Molecular Weight |

274.34 g/mol |

IUPAC Name |

3-(2,3-dihydroindol-1-ylsulfonyl)aniline |

InChI |

InChI=1S/C14H14N2O2S/c15-12-5-3-6-13(10-12)19(17,18)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9,15H2 |

InChI Key |

DFHARDNHOMRMDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield sulfide derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is used as a building block for the synthesis of more complex molecules. Its indole ring system is a key structural motif in many natural products and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities .

Medicine: In medicine, indole derivatives, including this compound, are investigated for their therapeutic potential. They are explored as potential treatments for various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Research Findings and Implications

Substitution Position : Ortho-substituted analogs exhibit stronger crystallographic stability due to intermolecular interactions, while para-substituted derivatives show higher water solubility .

Heterocycle Choice : Dihydroindole-based sulfonamides outperform piperidine/pyrrolidine analogs in docking studies, likely due to enhanced aromatic interactions .

Drug Potential: The dihydroindole scaffold’s balance of rigidity and electron density makes it a promising candidate for further optimization in sulfa drug development .

Biological Activity

3-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by a unique structure that includes a sulfonyl group attached to a 2,3-dihydroindole moiety and an aniline structure, this compound has shown promise in various therapeutic applications, including anticancer and antimicrobial activities.

- Molecular Formula : C14H14N2O2S

- Molecular Weight : Approximately 274.34 g/mol

Anticancer Activity

Research indicates that compounds containing the indole moiety exhibit significant anticancer properties. In particular, this compound has been studied for its ability to induce apoptosis in cancer cells.

- Mechanism of Action : The compound interacts with various biological targets, leading to cell cycle arrest and apoptosis in cancer cell lines. For instance, studies have reported IC50 values indicating effective growth inhibition in several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various pathogens. The presence of the sulfonamide group is crucial for its antibacterial effects.

- Activity Against Bacteria : Preliminary studies show that this compound can inhibit Gram-positive bacteria and may have efficacy against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The unique combination of the indole structure with the sulfonamide functionality enhances the biological activity of this compound. The indole moiety is known for its role in numerous biological processes, which contributes to the overall efficacy of the compound.

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C14H14N2O2S | Anticancer, Antimicrobial |

| 4-(2,3-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | C15H15N2O4S | Isoquinoline structure with sulfonamide |

| 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole] | C18H18N2O5 | Spirocyclic structure with unique electronic properties |

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.